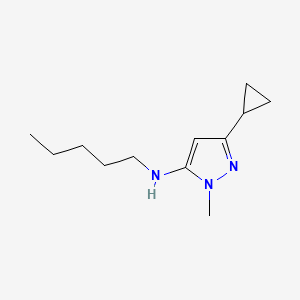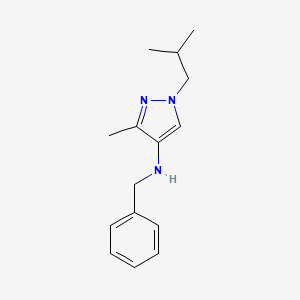![molecular formula C16H23N3O2 B11735553 2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11735553.png)
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a complex organic compound with a unique structure that includes a methoxy group, a pyrazole ring, and a phenol group
Preparation Methods
The synthesis of 2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction typically takes place in a solvent such as methanol at room temperature. The compound can also be synthesized via the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride .
Chemical Reactions Analysis
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Scientific Research Applications
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its phenolic structure, it may exhibit antioxidant properties, which could be beneficial in developing therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol can be compared with similar compounds such as:
2-methoxy-5-((phenylamino)methyl)phenol: This compound has a similar structure but with a phenyl group instead of a pyrazole ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a dimethylaniline group instead of a pyrazole ring.
2-((4-chlorophenyl)aminomethyl)-6-methoxyphenol: This compound includes a chlorophenyl group, which imparts different chemical properties.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-methoxy-4-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C16H23N3O2/c1-11(2)10-19-12(3)7-16(18-19)17-9-13-5-6-14(20)15(8-13)21-4/h5-8,11,20H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
RQTPKGORBTUTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735474.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735500.png)
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735505.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735512.png)
![ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735518.png)
![N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B11735524.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)
![3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine](/img/structure/B11735528.png)
![butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735532.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
